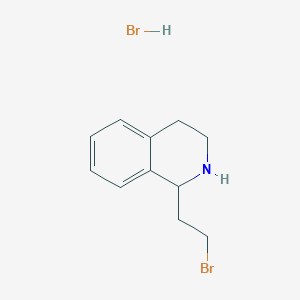
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromoethyl group attached to the tetrahydroisoquinoline core, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Hydrobromide Formation: The final step involves the conversion of the bromoethyl derivative to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-1,2,3,4-tetrahydroisoquinoline: Contains an iodoethyl group, which is even more reactive than the bromoethyl group due to the larger size and better leaving group ability of iodine.
1-(2-Fluoroethyl)-1,2,3,4-tetrahydroisoquinoline: The fluoroethyl group is less reactive compared to the bromoethyl group, making it less suitable for certain types of reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63006-89-3 |
|---|---|
Formule moléculaire |
C11H15Br2N |
Poids moléculaire |
321.05 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-8H2;1H |
Clé InChI |
MTPITOOIXAQGAA-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC=CC=C21)CCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


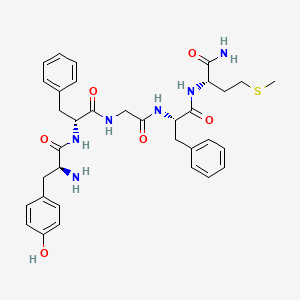
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
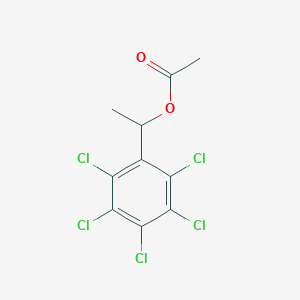
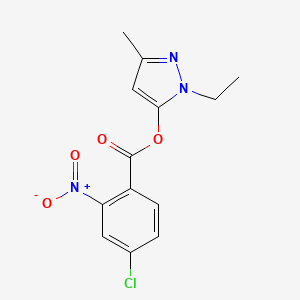
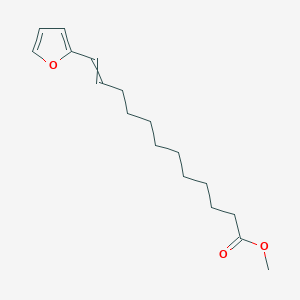

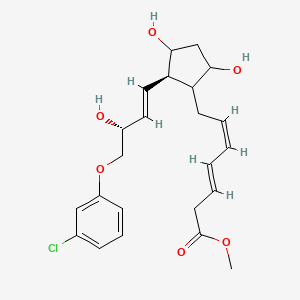

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
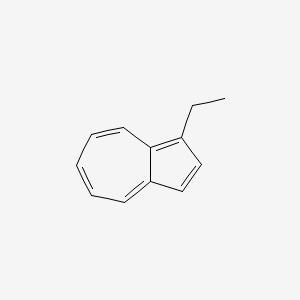
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
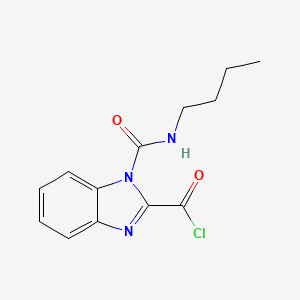
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
